molecular formula C21H40N2O5 B564562 (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt CAS No. 63491-82-7

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt

Cat. No.: B564562
CAS No.: 63491-82-7
M. Wt: 400.56
InChI Key: LIXHXJSPZIZVJY-ZCMDIHMWSA-N
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Description

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a compound used in various scientific research and industrial applications. It is a derivative of homoserine, an amino acid, and is often used in peptide synthesis due to its stability and solubility in organic solvents .

Scientific Research Applications

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, including:

Mechanism of Action

Target of Action

The primary target of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is the transient receptor potential ion channel TRPC6 . This receptor plays a crucial role in various physiological processes, including neuronal signaling and cardiovascular function.

Mode of Action

The compound acts as a reuptake inhibitor of monoamines , including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It achieves this by activating the TRPC6 channels, which modulates the intracellular calcium levels and influences the reuptake of these neurotransmitters .

Biochemical Pathways

The activation of TRPC6 channels by this compound affects several biochemical pathways. These include the serotonergic, dopaminergic, noradrenergic, and GABAergic pathways , all of which play significant roles in mood regulation, cognition, and other neurological functions .

Pharmacokinetics

It is known to be soluble in ethanol and dmso , suggesting that it may have good bioavailability.

Result of Action

The activation of TRPC6 channels and the subsequent inhibition of monoamine reuptake by this compound can lead to an increase in the levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, which is associated with antidepressant and anxiolytic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability . Additionally, human activities can disrupt the natural salt cycle, potentially affecting the action and efficacy of salt-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents such as ethyl acetate or isopropyl ether, and the process is carried out at low temperatures to ensure the stability of the protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain, followed by the removal of the protecting groups and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is unique due to its specific structure and properties, which make it highly suitable for peptide synthesis and other applications. Its stability and solubility in organic solvents distinguish it from other similar compounds .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXHXJSPZIZVJY-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675717
Record name N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63491-82-7
Record name N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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